3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

medicinal chemistry heterocyclic synthesis structure-activity relationship

Choose this C-4 carbonyl chloride to exploit regioselective amide bond formation. The 3-methyl and N-1-phenyl groups fine-tune electron density, ensuring reliable couplings for antibacterial and herbicidal scaffolds. Unlike generic pyrazole carbonyl chlorides, this isomer prevents failed syntheses and irreproducible outcomes in medicinal and agrochemical research.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65g/mol
CAS No. 957294-52-9
Cat. No. B434053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
CAS957294-52-9
Molecular FormulaC11H9ClN2O
Molecular Weight220.65g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(=O)Cl)C2=CC=CC=C2
InChIInChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyUDWBZSROWRYHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (CAS 957294-52-9) – A Pyrazole-4-carbonyl Chloride Building Block for Heterocyclic Synthesis


3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic acyl halide belonging to the pyrazole-4-carbonyl chloride class, defined by a C-4 carbonyl chloride functional group on a 1-phenyl-3-methyl-1H-pyrazole core . As an electrophilic building block, it enables nucleophilic acyl substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, serving as a key intermediate in medicinal and agrochemical research [1]. Its substitution pattern—methyl at C-3, phenyl at N-1, carbonyl chloride at C-4—distinguishes it from regioisomeric pyrazole-5-carbonyl chlorides and other substituted pyrazole-4-carbonyl chlorides, dictating its specific reactivity profile and synthetic utility .

Why 3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride Cannot Be Substituted with Generic Pyrazole Carbonyl Chlorides


Pyrazole carbonyl chlorides are not interchangeable due to regioisomerism and substituent-dependent electronic effects. 3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride places the reactive acyl chloride at the pyrazole C-4 position, which confers a distinct electrophilicity profile and steric environment compared to C-5 or C-3 isomers . Furthermore, the 3-methyl and N-1-phenyl groups modulate the heterocycle's electron density, altering reaction rates and yields in subsequent transformations relative to unsubstituted or differently substituted analogs [1]. Substituting a generic pyrazole carbonyl chloride—even one with the same molecular formula—risks failed couplings, reduced regioselectivity, and irreproducible biological outcomes in downstream applications.

3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Specificity: C-4 vs. C-5 Carbonyl Chloride Position Defines Reactivity Outcome

The 4-carbonyl chloride regioisomer is structurally distinct from the 5-carbonyl chloride isomer (e.g., 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride, CAS 864068-95-1). While both share the same molecular formula (C11H9ClN2O, MW 220.65), the target compound bears the reactive acyl chloride at the C-4 position, whereas the comparator places it at C-5 . This regioisomeric difference alters the electronic environment and steric accessibility of the carbonyl carbon, leading to divergent reactivity in nucleophilic acyl substitution reactions. Although no direct head-to-head kinetic study is available, the well-established sensitivity of pyrazole regioisomers to substitution patterns is a class-level inference supported by extensive literature [1].

medicinal chemistry heterocyclic synthesis structure-activity relationship

Electrophilicity Differentiation: Comparative pKa Prediction of Carbonyl Chloride Conjugate Acid

The predicted pKa of the conjugate acid provides a comparative measure of leaving group ability and electrophilicity. The target compound has a predicted pKa of -3.10 ± 0.10 . A structurally similar comparator, 5-methyl-2-phenyl-2H-pyrazole-3-carbonyl chloride (CAS 861585-76-4), which bears the carbonyl chloride at the C-3 position of a different pyrazole tautomer, has a predicted pKa of -2.90 ± 0.10 . The more negative pKa (-3.10) of the target compound indicates a slightly more stable conjugate base (chloride ion) and thus marginally higher electrophilicity at the carbonyl carbon compared to this specific analog.

physical organic chemistry reactivity prediction acyl chloride electrophilicity

Physicochemical Property Comparison: Predicted Boiling Point and Density vs. Regioisomer

The target compound has a predicted boiling point of 333.4 ± 22.0 °C and predicted density of 1.26 ± 0.1 g/cm³ . In comparison, the regioisomeric 5-carbonyl chloride analog (1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride, CAS 864068-95-1) has an experimentally reported melting point of 39–41 °C and a boiling point range of 160–164 °C at 17 Torr . While the boiling points are not directly comparable due to different pressure conditions, the melting point data indicate that the 5-isomer is a low-melting solid at ambient temperature, whereas the target 4-isomer is typically supplied as a powder or crystalline solid .

physicochemical characterization purification handling properties

Synthetic Utility: 4-Carbonyl Chloride Enables Access to Antibacterial Pyrazole Derivatives

3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride serves as an intermediate in the synthesis of heterocyclic compounds with antibacterial activity. US Patent 11,858,912 B2 describes novel heterocyclic compounds derived from pyrazole-4-carbonyl chloride building blocks that exhibit antibacterial properties, particularly against Gram-negative pathogens including Acinetobacter baumannii and Pseudomonas aeruginosa [1]. While the patent does not explicitly disclose the target compound as the exclusive intermediate, it establishes the class relevance of substituted pyrazole-4-carbonyl chlorides in antibacterial drug discovery.

antibacterial Gram-negative bacteria medicinal chemistry

Reactivity Profile: Grignard Coupling Limitations Differentiate 4-Carbonyl Chloride from Alternative Substrates

Classical studies on 1-phenylpyrazole-4-carbonyl chloride reveal a defined reactivity limitation: reaction with various Grignard reagents to form ketones nearly always resulted in lower yields or failure, with only methylmagnesium iodide giving a high yield of the corresponding ketone [1]. This contrasts with the alternative approach using 1-phenylpyrazol-4-ylmagnesium bromide with acid chlorides, which successfully produced tertiary alcohols and ketones [1]. This established reactivity profile informs synthetic route selection; the target 4-carbonyl chloride is a competent electrophile for nucleophiles such as amines and alcohols but exhibits limitations with bulky or less reactive organometallic nucleophiles.

organometallic chemistry Grignard reaction ketone synthesis

Synthetic Access: Free-Radical Chlorination Route from Aldehydes Offers Alternative to Carboxylic Acid Pathway

Patent DE102007002674A1 describes a process for preparing substituted pyrazolecarbonyl chlorides (including 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride) by chlorinating pyrazolecarboxaldehydes under free-radical conditions [1]. This one-step route from aldehydes circumvents the traditional two-step sequence of oxidation to carboxylic acid followed by chlorination, which suffers from low space-time yields and safety concerns associated with hydrogen peroxide oxidation [1]. The process is claimed to provide high yields and high selectivity for the desired carbonyl chloride product [1].

process chemistry acyl chloride synthesis free-radical chlorination

Optimal Procurement Scenarios for 3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (CAS 957294-52-9)


Medicinal Chemistry: Synthesis of Antibacterial Pyrazole Derivatives

Researchers developing novel antibacterial agents targeting Gram-negative pathogens can employ 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride as a key electrophilic building block for constructing heterocyclic scaffolds [1]. The 4-carbonyl chloride position enables regioselective amide bond formation with amine-containing pharmacophores, producing pyrazole-4-carboxamide derivatives for antibacterial screening.

Agrochemical Discovery: Preparation of Herbicidal 3-Aryl-Pyrazole Analogs

3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride serves as an intermediate for synthesizing 3-aryl-pyrazole derivatives, a class with established herbicidal activity [2]. The compound's substitution pattern matches the core structure of patented herbicidal pyrazoles, making it a strategic building block for agrochemical lead optimization programs.

Process Chemistry: Validation of Free-Radical Chlorination Methodology

Process chemists can utilize this compound as a benchmark substrate to validate and optimize free-radical chlorination protocols for converting pyrazolecarboxaldehydes to the corresponding carbonyl chlorides [3]. The claimed high selectivity and yield of this transformation make it a suitable model system for developing scalable manufacturing routes to substituted pyrazole-4-carbonyl chlorides.

Analytical and Reference Standard Use: Physicochemical Property Benchmarking

3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride can be procured as a reference standard for analytical method development, including HPLC purity analysis and NMR spectroscopic characterization . Its predicted physicochemical properties (pKa -3.10, density 1.26 g/cm³, boiling point 333.4 °C) provide a benchmark for comparing related pyrazole carbonyl chloride analogs in structure-property relationship studies.

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